molecular formula C9H9LiN2O3 B13491088 Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13491088
M. Wt: 200.1 g/mol
InChI Key: WUAXDWMENRLYMC-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C9H9LiN2O3 and a molecular weight of 200.12 g/mol . This compound features a lithium ion coordinated to a cyclopropane carboxylate group, which is further substituted with a methoxypyrazinyl moiety.

Preparation Methods

The synthesis of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor.

    Introduction of the carboxylate group: The cyclopropane ring is then functionalized with a carboxylate group through a carboxylation reaction.

    Attachment of the methoxypyrazinyl group: The final step involves the coupling of the methoxypyrazinyl group to the cyclopropane carboxylate via a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxypyrazinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: can be compared with other similar compounds, such as:

  • Lithium(1+) 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate : This compound features a trifluoromethyl group instead of a methoxy group, which can lead to different chemical and biological properties.
  • Lithium(1+) 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate : The presence of a chloro group instead of a methoxy group can affect the compound’s reactivity and interactions.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9LiN2O3

Molecular Weight

200.1 g/mol

IUPAC Name

lithium;1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H10N2O3.Li/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

WUAXDWMENRLYMC-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=NC=C(N=C1)C2(CC2)C(=O)[O-]

Origin of Product

United States

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